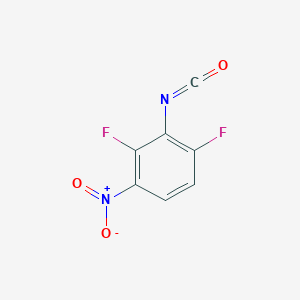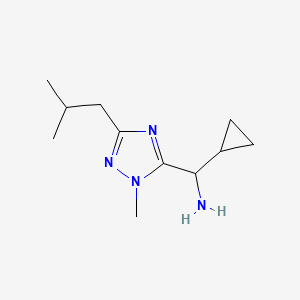
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound, in particular, has a cyclopropyl group attached to the triazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the use of cyclopropylamine and 3-isobutyl-1-methyl-1h-1,2,4-triazole as starting materials. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .
Análisis De Reacciones Químicas
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclopropyl group are replaced with other groups. .
Aplicaciones Científicas De Investigación
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.
Trazodone: An antidepressant with a triazole ring, used to treat depression and anxiety disorders.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
cyclopropyl-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C11H20N4/c1-7(2)6-9-13-11(15(3)14-9)10(12)8-4-5-8/h7-8,10H,4-6,12H2,1-3H3 |
Clave InChI |
XDDYNJNQQYIUAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN(C(=N1)C(C2CC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

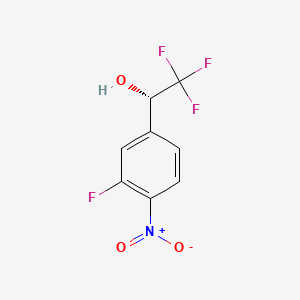

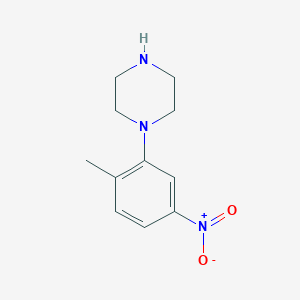
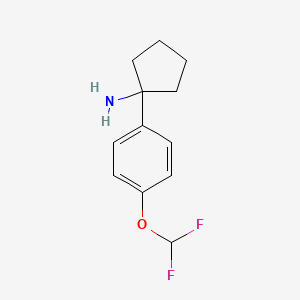
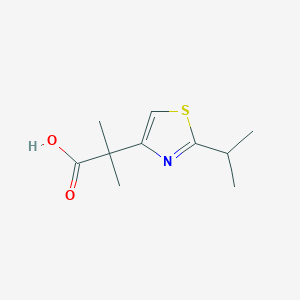
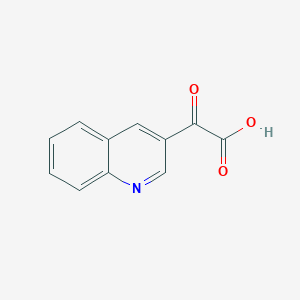

![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
